

3-Methoxy-2-methyl-1H-pyridin-4-one chemical properties

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Compound of Interest

Compound Name: 3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No.: B3022785

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An In-depth Technical Guide to the Chemical Properties of **3-Methoxy-2-methyl-1H-pyridin-4-one**

Executive Summary

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the versatile pyridin-4-one scaffold, it serves as a crucial intermediate in the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested synthetic protocol, spectroscopic characterization, and an exploration of its reactivity and applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Pyridinone Core in Modern Chemistry

The pyridinone ring system is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets through hydrogen bonding and other non-covalent interactions. The 4-pyridone tautomer, in particular, is a cornerstone for designing molecules with diverse activities, including anticancer and antiviral properties.^{[1][2]} **3-Methoxy-2-methyl-1H-pyridin-4-one** (CAS No. 76015-11-7) emerges as a key building block, offering

strategically positioned functional groups—a nucleophilic ring nitrogen, a carbonyl group, and a methoxy group—that allow for controlled, stepwise elaboration into more complex molecular architectures. Its utility has been demonstrated in the synthesis of potential antitumor agents, making a thorough understanding of its chemical behavior paramount for its effective application.[3][4]

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for **3-Methoxy-2-methyl-1H-pyridin-4-one** are summarized in the table below. The compound presents as a beige or light-yellow solid with a melting point suitable for standard laboratory handling and purification by recrystallization.[5][6] Its limited solubility in common organic solvents like methanol necessitates careful consideration during reaction and workup procedures.[6]

Property	Value	Source(s)
CAS Number	76015-11-7	[7]
Molecular Formula	C ₇ H ₉ NO ₂	[7]
Molecular Weight	139.15 g/mol	[7]
Appearance	Beige solid	[6]
Melting Point	156-160 °C	[5][8]
Boiling Point	252.7 ± 40.0 °C (Predicted)	[5][9]
Density	1.12 ± 0.1 g/cm ³ (Predicted)	[5][9]
pKa	11.07 ± 0.69 (Predicted)	[6][10]
InChIKey	GNWSQENQZGWCSW-UHFFFAOYSA-N	[7]

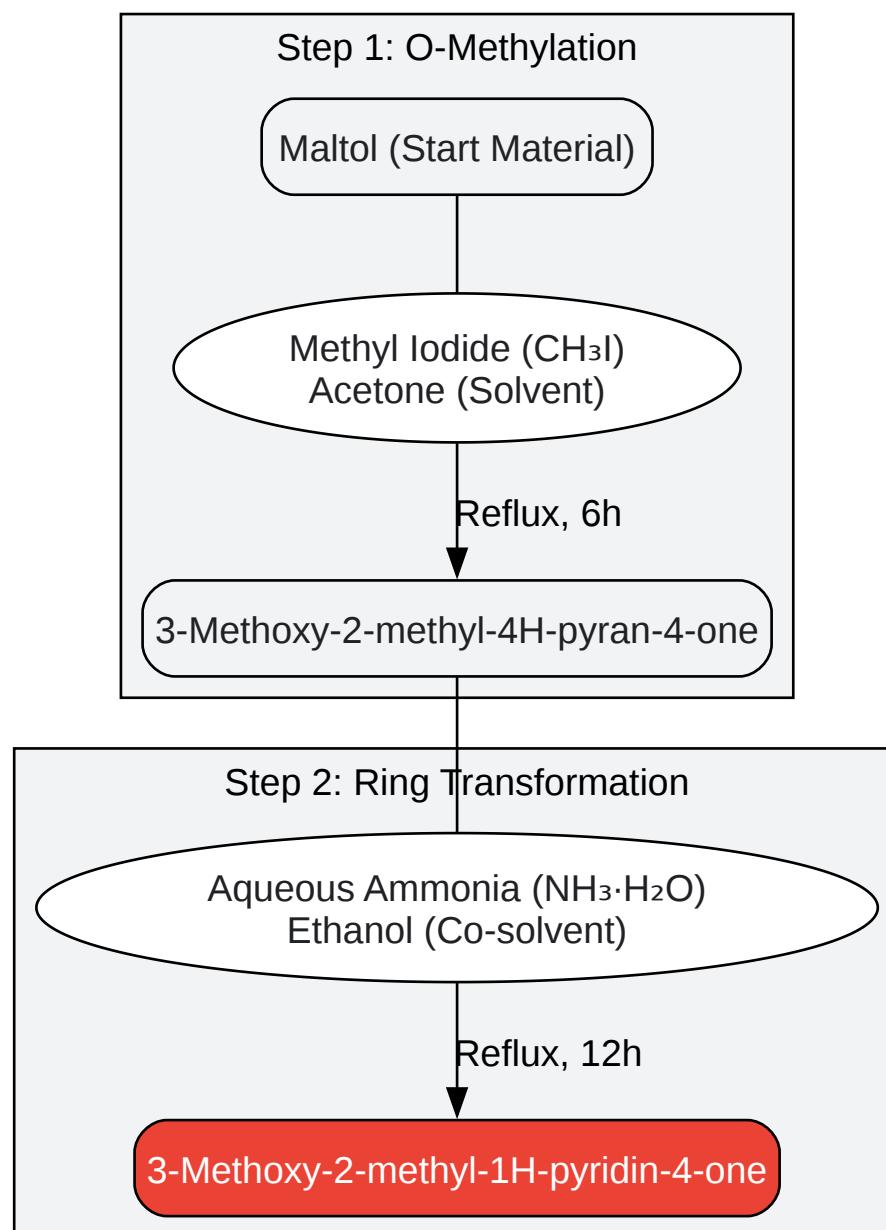
Synthesis and Purification

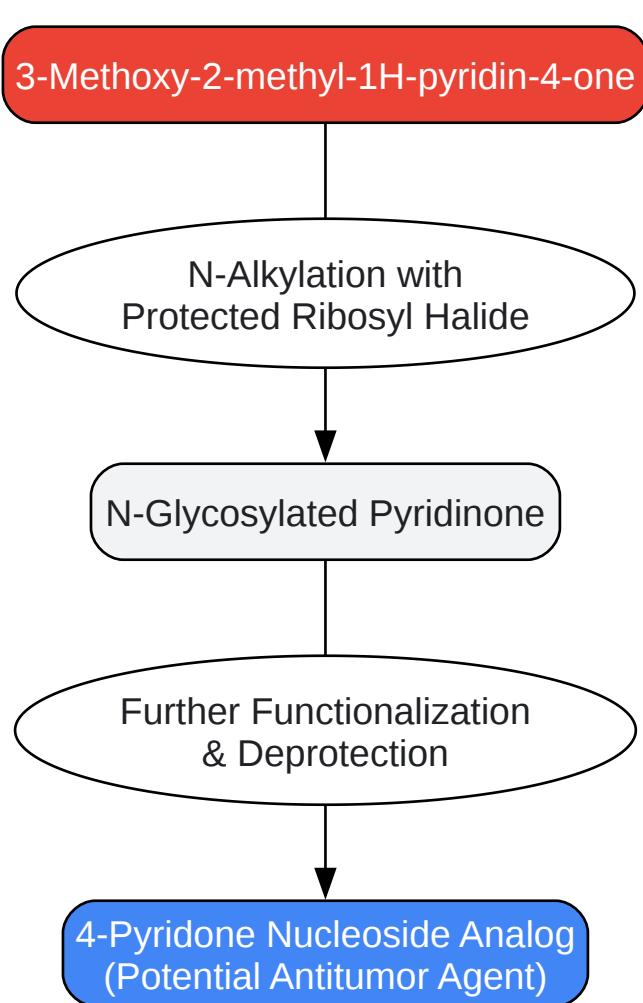
The most reliable and scalable synthesis of **3-Methoxy-2-methyl-1H-pyridin-4-one** originates from the readily available natural product, maltol.[10][11] This two-step process is efficient and

avoids harsh or exotic reagents, making it highly practical for a standard research laboratory. The causality behind this pathway is clear: the first step protects the acidic hydroxyl group of maltol as a methyl ether, and the second step involves a ring transformation where the pyranone oxygen is exchanged for nitrogen from an ammonia source.

Synthetic Workflow

The synthesis proceeds via an O-methylation followed by a ring-opening/closing cascade with ammonia.





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